![molecular formula C16H22N2O3 B2535608 N-(o-tolyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide CAS No. 1421455-18-6](/img/structure/B2535608.png)

N-(o-tolyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

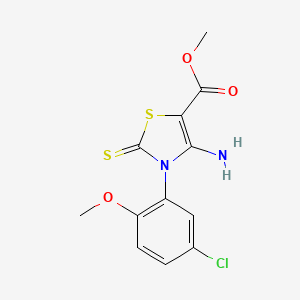

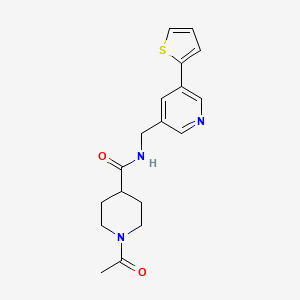

“N-(o-tolyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide” is a complex organic compound. It contains a spirocyclic structure (a structure where two rings share a single atom), an amide group (-CONH2), and an o-tolyl group (a phenyl ring with a methyl group at the ortho position) .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the spirocyclic core, with the o-tolyl and amide groups attached. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amide group, which can participate in various reactions such as hydrolysis or condensation . The aromatic o-tolyl group could also undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. For instance, the presence of an amide group could result in the formation of hydrogen bonds, influencing its solubility and melting/boiling points .Scientific Research Applications

Electrochemical Properties and Applications

Research into 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones, structurally related to N-(o-tolyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide, has explored their redox behavior in non-aqueous media. The study indicates potential applications in electrochemistry, highlighting the mechanisms of electrolytic oxidation and reduction, leading to the formation of N-(1-aminocyclohexanecarbonyl)oxamic acid and alcohols as main products, respectively (Abou-Elenien et al., 1991).

Enhancement of Lithium-Ion Battery Performance

Another study investigated the use of 3,9-divinyl-2,4,8,10-tetraoxaspiro[5,5] undecane (TOS), an electrolyte additive, to improve the performance and life of lithium-ion batteries. This research provides insights into the potential of using structurally similar compounds to this compound in enhancing battery technologies, especially under conditions like elevated temperatures (Qin et al., 2010).

Synthesis of Spiromorpholinotetrahydropyran Derivatives

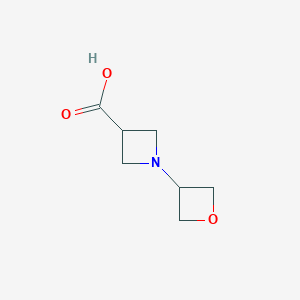

The Prins cascade cyclization process has been utilized for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, indicating the relevance of this compound in the field of organic synthesis and medicinal chemistry. This research outlines a novel method for producing spiromorpholinotetrahydropyran derivatives, expanding the toolkit for synthesizing complex molecular structures (Reddy et al., 2014).

Development of New Polymerization Reagents

Studies on compounds like 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate (ASUD-diphenyl phosphate) demonstrate the utility of spirocyclic derivatives in synthesizing N-protected amino acid esters. This research is significant for peptide synthesis, showing how derivatives of this compound can be applied in developing new reagents for polymerization processes (Rao et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(2-methylphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-13-4-2-3-5-14(13)17-15(19)18-8-11-21-16(12-18)6-9-20-10-7-16/h2-5H,6-12H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXSTHLWCSQRJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N2CCOC3(C2)CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-ethoxyphenoxy)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B2535526.png)

![1-[3-(Trifluoromethoxy)benzyl]piperidin-4-amine](/img/structure/B2535530.png)

![1-[1-(2,3-Dihydro-1H-inden-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2535531.png)

![3-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2535533.png)

![5-[(4-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2535535.png)

![3,4-dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2535541.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2535542.png)